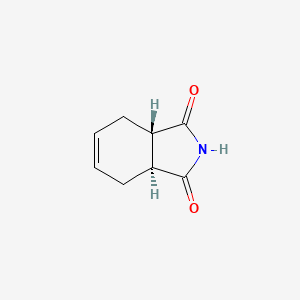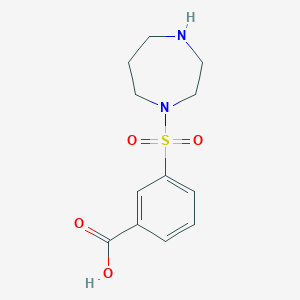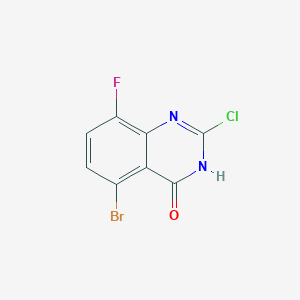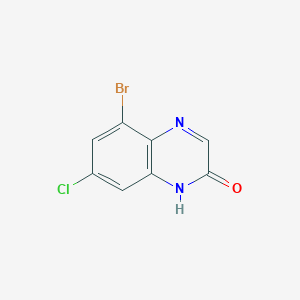
(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydrophthalimide is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is a derivative of phthalimide and is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by its pale yellow to light beige color and is often used as an intermediate in the synthesis of other chemical compounds .
Métodos De Preparación
1,2,3,6-Tetrahydrophthalimide can be synthesized through several methods. One common method involves the reaction of 1,2,3,6-tetrahydrophthalic anhydride with ammonia gas. This process includes a low-temperature reaction (0-30°C) to form a reaction intermediate, followed by a dehydration ring-closing reaction to yield 1,2,3,6-tetrahydrophthalimide . This method is advantageous as it does not require solvents, making it environmentally friendly and energy-efficient.
Análisis De Reacciones Químicas
1,2,3,6-Tetrahydrophthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrophthalic acid.
Reduction: It can be reduced to form tetrahydrophthalamic acid.
Substitution: The imide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydrophthalimide has several applications in scientific research:
Mecanismo De Acción
The precise mechanism of action of 1,2,3,6-Tetrahydrophthalimide is not fully understood. it is believed to act as an inhibitor of drug-metabolizing enzymes and cyclooxygenase-2 (COX-2). This inhibition may involve the interaction of the compound with the active sites of these enzymes, thereby preventing their normal function .
Comparación Con Compuestos Similares
1,2,3,6-Tetrahydrophthalimide is similar to other cyclic imides such as phthalimide and succinimide. it is unique due to its tetrahydro structure, which imparts different chemical and physical properties. Similar compounds include:
Phthalimide: Used in the synthesis of various organic compounds and as a precursor to phthalic acid.
Succinimide: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Tetrahydrophthalic anhydride: Used as an intermediate in the synthesis of tetrahydrophthalimide and other compounds
1,2,3,6-Tetrahydrophthalimide stands out due to its specific applications in enzyme inhibition and its environmentally friendly synthesis methods.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6-/m0/s1 |
Clave InChI |
CIFFBTOJCKSRJY-WDSKDSINSA-N |
SMILES isomérico |
C1C=CC[C@H]2[C@H]1C(=O)NC2=O |
SMILES canónico |
C1C=CCC2C1C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)







![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)



![5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)
